4-Chlor-6,7-bis-(2-chlorethoxy)chinazolin

Übersicht

Beschreibung

4-chloro-6,7-bis(2-chloroethoxy)Quinazoline is a chemical compound with the molecular formula C12H11Cl3N2O2 and a molecular weight of 321.59 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

4-chloro-6,7-bis(2-chloroethoxy)Quinazoline has several scientific research applications:

Wirkmechanismus

Target of Action

The primary target of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is the Receptor Tyrosine Kinase (RTK) . RTKs are high-affinity cell surface receptors for many polypeptide growth factors, cytokines, and hormones. They play a crucial role in several biological processes including cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline acts as an inhibitor of RTKs . It binds to the kinase domain of these receptors, preventing their activation and subsequent signal transduction. This leads to the inhibition of cellular processes that are overactive in certain diseases, particularly cancer .

Biochemical Pathways

The compound affects the RTK signaling pathway and the Histone Deacetylase (HDAC) pathway . By inhibiting RTKs, it disrupts the signaling pathways that lead to cell growth and proliferation. The inhibition of HDACs leads to an increase in the acetylation of histones, which can result in the transcriptional activation of genes involved in cell cycle arrest, differentiation, and apoptosis .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol is reported , which could influence its bioavailability.

Result of Action

The inhibition of RTKs and HDACs by 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline can lead to antiproliferative activity , making it a potential therapeutic agent for diseases characterized by overactive RTK and HDAC activity, such as certain types of cancer .

Biochemische Analyse

Biochemical Properties

4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline plays a significant role in biochemical reactions, particularly as a kinase inhibitor. It interacts with enzymes such as receptor tyrosine kinases (RTKs) and histone deacetylases (HDACs) . The compound inhibits the activity of these enzymes, which are crucial in cell signaling pathways and gene expression regulation. By inhibiting RTKs, 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline can prevent the phosphorylation of tyrosine residues on target proteins, thereby modulating various cellular processes .

Cellular Effects

The effects of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of cancer cells by blocking the signaling pathways mediated by RTKs . Additionally, it can induce apoptosis in cancer cells by disrupting the balance of pro-apoptotic and anti-apoptotic proteins . The impact on gene expression includes the downregulation of genes involved in cell cycle progression and survival .

Molecular Mechanism

At the molecular level, 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline exerts its effects through binding interactions with biomolecules. It binds to the ATP-binding site of RTKs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and survival signals . The compound also inhibits HDACs, leading to changes in chromatin structure and gene expression . These molecular interactions result in the modulation of various cellular processes, including cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline change over time. The compound is relatively stable under standard storage conditions, with a shelf life of several years when stored at -20°C . Its stability can be affected by factors such as temperature, light, and pH. Over time, the compound may degrade, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold dose for these adverse effects varies depending on the animal model and the duration of exposure . It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, resulting in the formation of metabolites that are excreted in the urine . The interaction with cytochrome P450 enzymes can affect the metabolic flux and levels of other metabolites in the body . Understanding these metabolic pathways is essential for optimizing the pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

Within cells and tissues, 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, the compound may interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of the compound within specific cellular compartments can influence its activity and efficacy .

Subcellular Localization

The subcellular localization of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes . Post-translational modifications, such as phosphorylation, can influence its subcellular distribution and targeting to specific compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Vorbereitungsmethoden

The synthesis of 4-chloro-6,7-bis(2-chloroethoxy)Quinazoline involves several steps. One common synthetic route includes the reaction of 4-chloroquinazoline with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

4-chloro-6,7-bis(2-chloroethoxy)Quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Vergleich Mit ähnlichen Verbindungen

4-chloro-6,7-bis(2-chloroethoxy)Quinazoline can be compared with other quinazoline derivatives, such as:

4-chloro-6,7-bis(2-methoxyethoxy)quinazoline: This compound has similar structural features but with methoxyethoxy groups instead of chloroethoxy groups.

4-amino-2-chloro-6,7-dimethoxyquinazoline: This derivative has amino and methoxy groups, providing different biological activities and applications.

2,4-dichloro-6,7-dimethoxyquinazoline: Another related compound with dichloro and dimethoxy substitutions, used in various chemical and biological studies.

Biologische Aktivität

4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound, presenting data from various studies and synthesizing findings to provide a comprehensive overview.

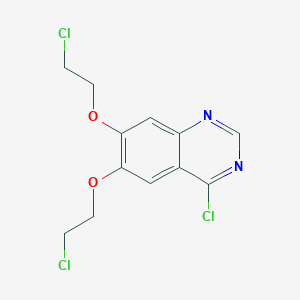

Chemical Structure and Properties

The chemical structure of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline can be represented as follows:

- Molecular Formula : C14H12Cl3N3O2

- Molecular Weight : 360.62 g/mol

- CAS Number : 183322-21-6

The biological activity of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is primarily attributed to its interaction with various molecular targets involved in key biochemical pathways. Similar quinazoline derivatives have been shown to inhibit critical enzymes and receptors:

- Inhibition of EGFR : Compounds with a similar structure have been documented to inhibit the epidermal growth factor receptor (EGFR), which is crucial in tumor cell signaling pathways. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .

- Antimicrobial Activity : Quinazolines have also demonstrated effectiveness against various bacterial strains by disrupting their metabolic pathways .

Anticancer Activity

Research indicates that 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline exhibits significant anticancer properties:

- Cell Lines Tested : Various studies have reported its efficacy against several cancer cell lines, including:

- Ehrlich Ascites Carcinoma

- Sarcoma-180

- Breast Cancer Cell Lines

In vitro studies reveal that this compound can induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains : It has shown activity against multiple strains of bacteria, suggesting potential as an antibiotic agent.

Study 1: Anticancer Efficacy

A study conducted by Abuelizz et al. (2017) synthesized various quinazolinone derivatives and tested their anticancer activity against different cell lines. The findings indicated that compounds structurally similar to 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline exhibited potent cytotoxic effects with minimal toxicity towards non-cancerous cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast Cancer | 1.5 | EGFR Inhibition |

| Compound B | Sarcoma-180 | 0.9 | Apoptosis Induction |

Study 2: Antimicrobial Activity

Another research highlighted the antimicrobial potential of quinazoline derivatives, including 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline. It was found effective against Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antibacterial properties .

Eigenschaften

IUPAC Name |

4-chloro-6,7-bis(2-chloroethoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl3N2O2/c13-1-3-18-10-5-8-9(16-7-17-12(8)15)6-11(10)19-4-2-14/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAZLCUYDRYLFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1OCCCl)OCCCl)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596528 | |

| Record name | 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183322-21-6 | |

| Record name | 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.